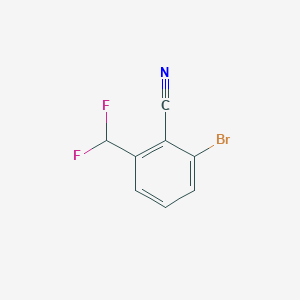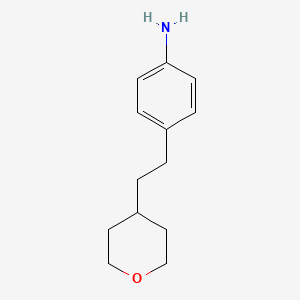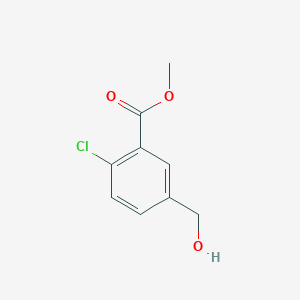
Methyl 2-chloro-5-(hydroxymethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5-(hydroxymethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chlorine atom, and a hydroxymethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-(hydroxymethyl)benzoate typically involves the chlorination of methyl 5-(hydroxymethyl)benzoate. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-5-(hydroxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-chloro-5-(carboxymethyl)benzoic acid.
Reduction: 2-chloro-5-(hydroxymethyl)benzyl alcohol.
Substitution: 2-substituted-5-(hydroxymethyl)benzoates.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-5-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-chloro-5-(hydroxymethyl)benzoate depends on the specific application. In chemical reactions, the chlorine atom and the ester group are key reactive sites. The chlorine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The hydroxymethyl group can be involved in oxidation reactions, leading to the formation of carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-chloro-5-(hydroxymethyl)benzoate: Contains a chlorine atom, hydroxymethyl group, and methyl ester group.
Methyl 2-hydroxy-5-(hydroxymethyl)benzoate: Contains a hydroxyl group instead of a chlorine atom.
Methyl 2-chloro-5-(methoxymethyl)benzoate: Contains a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the benzene ring
Eigenschaften
Molekularformel |
C9H9ClO3 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
methyl 2-chloro-5-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H9ClO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4,11H,5H2,1H3 |
InChI-Schlüssel |
SEPKTYSNCVXBAG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)

![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)
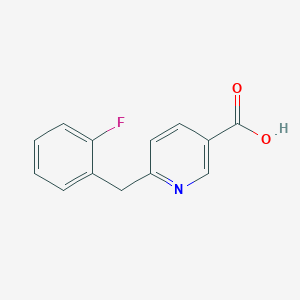
![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)



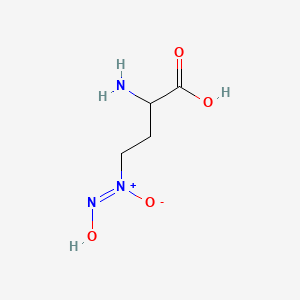
![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)
![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)
